

Levodropropizine and Levodropropizine-d8 Properties

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Compound Focus: Levodropropizine-d8

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Levodropropizine is a non-opioid, peripherally acting antitussive (cough suppressant) agent. The deuterated form, **Levodropropizine-d8**, is a stable isotope-labeled version where eight hydrogen atoms are replaced with deuterium [1].

The table below summarizes and compares their core properties:

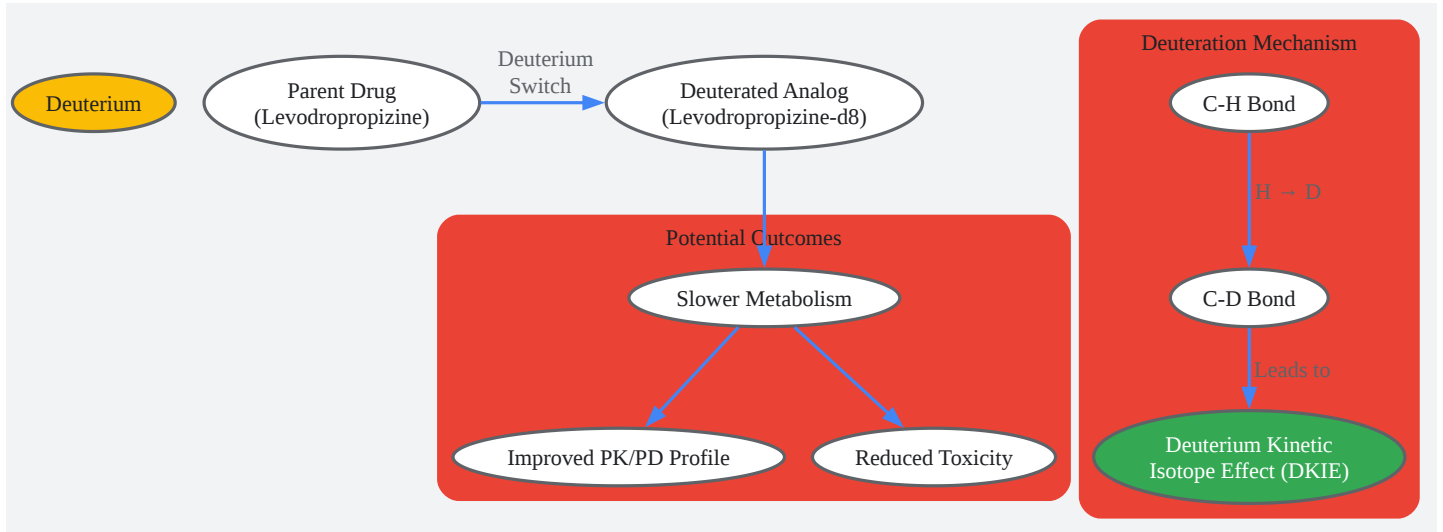
Property	Levodropropizine	Levodropropizine-d8
Role/Use	Therapeutic: symptomatic treatment of non-productive cough [2] [3] [4]	Research: Tracer for quantitative analysis (NMR, GC-MS, LC-MS); internal standard [1]
Mechanism of Action	Peripheral inhibition of vagal C-fiber activation; modulation of sensory neuropeptide release in airways [2] [5] [3]	Assumed to be analogous to Levodropropizine (as a labeled analog) [1]
Primary Target	Airway sensory nerves; exhibits affinity for H1-histamine receptors [5] [3]	-
Molecular Formula	$C_{13}H_{20}N_2O_2$ [5]	$C_{13}H_{12}D_8N_2O_2$ [1]
Molecular Weight	236.31 g/mol [5]	244.36 g/mol [1]

Property	Levodropropizine	Levodropropizine-d8
CAS Number	99291-25-5 [5]	Information missing
Synonyms	(S)-(-)-Dropropizine, DF-526 [5]	(S)-(-)-Dropropizine-d8 [1]
Bioavailability	>75% (oral) [4]	-
Half-Life	1-2 hours [4]	-
Key Metabolites	Conjugated levodropropizine, p-hydroxy-levodropropizine (free and conjugated) [4]	-

Deuteration in Drug Discovery

Deuterium substitution is a strategy to create **bioisosteres** by replacing hydrogen with its heavy, stable isotope, deuterium [6]. This subtle change significantly alters a drug's pharmacokinetic profile.

The diagram below illustrates the concept and potential benefits of deuteration:



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Deuteration introduces a Deuterium Kinetic Isotope Effect (DKIE), leading to a slower breakdown of the C-D bond and potential improvements in the drug's profile [6].

Clinical and Preclinical Evidence for Levodropropizine

While specific clinical trial data for the deuterated form is limited in the search results, the non-deuterated Levodropropizine has a robust profile.

Efficacy Against Centrally-Acting Antitussives A meta-analysis of seven clinical studies showed Levodropropizine was significantly more effective at reducing cough frequency and severity than central suppressants like dextromethorphan and codeine [2] [3]. It also significantly reduced night awakenings due to cough [3].

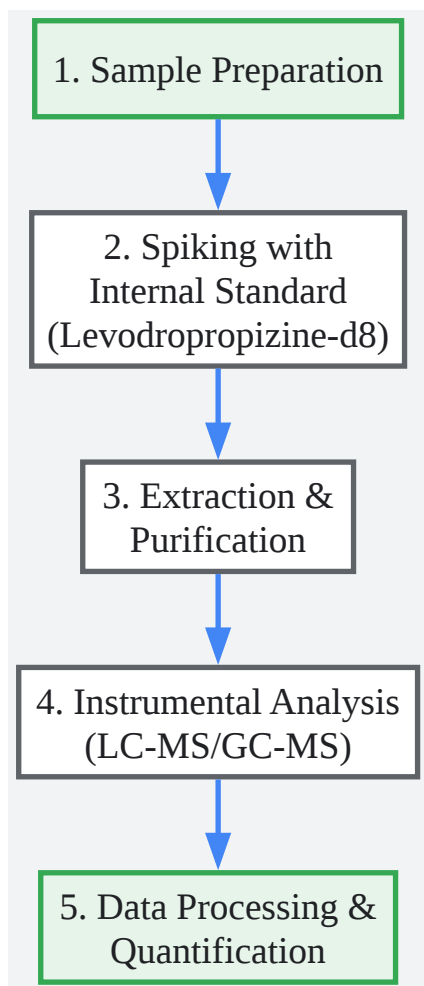
Improved Safety and Tolerability Profile

- **Fewer CNS Side Effects:** Levodropropizine causes significantly less daytime drowsiness than its racemate (dropropizine) and other central antitussives [3] [4].
- **Wider Safety Margin:** Unlike codeine, it doesn't carry a risk of fatal respiratory depression in children, making it a safer option for pediatric use [4].

Experimental & Research Applications

Primary Use of Levodropropizine-d8 Levodropropizine-d8 is explicitly marked "For research use only" and is not for sale to patients [1]. Its primary application is as a stable isotope-labeled tracer or internal standard for quantitative analysis using techniques like **LC-MS (Liquid Chromatography-Mass Spectrometry)**, **GC-MS (Gas Chromatography-Mass Spectrometry)**, and **NMR (Nuclear Magnetic Resonance)** [1]. Using a deuterated internal standard like **Levodropropizine-d8** improves the accuracy and reliability of mass spectrometry assays by correcting for variations during sample preparation and analysis.

Suggested Workflow for Quantitative Analysis The following diagram outlines a general experimental protocol for quantifying levodropropizine using its deuterated analog:



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This workflow involves preparing biological samples, adding a known amount of **Levodropropizine-d8**, processing the samples, and analyzing them. The known concentration of the -d8 analog allows for precise calculation of the non-deuterated drug's concentration [1].

Conclusion

Levodropropizine-d8 is a crucial **research tool** for accurately measuring the parent drug in biological samples. The non-deuterated Levodropropizine is a well-established, effective, and safe antitussive with a proven peripheral mechanism. While the search results confirm that deuteration is an established strategy to improve drug profiles [6], specific public data on the **pharmacokinetic advantages or clinical development status of Levodropropizine-d8 as a therapeutic candidate is not available.**

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